molecular formula C21H21N3OS B4341618 N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B4341618
M. Wt: 363.5 g/mol
InChI Key: LGQFANHWUDUVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a phenyl group, and a diethylamino carbonothioyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4-quinolinecarboxylic acid with diethylamine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. The diethylamino carbonothioyl group can undergo metabolic transformations, such as N-dealkylation and N-oxidation, which may modulate its biological activity. The quinoline ring is known to interact with various enzymes and receptors, influencing cellular pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide
  • 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide

Uniqueness

N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA stands out due to its unique combination of a quinoline ring and a diethylamino carbonothioyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(diethylcarbamothioyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-24(4-2)21(26)23-20(25)17-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-16(17)18/h5-14H,3-4H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQFANHWUDUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 3
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 4
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
N,N-DIETHYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.